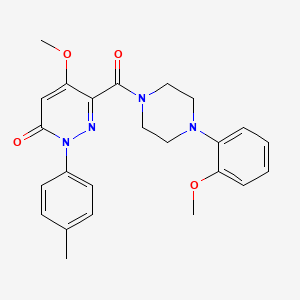

3-(Mercaptomethyl)benzoic acid

カタログ番号 B2931616

CAS番号:

28162-88-1

分子量: 168.21

InChIキー: ASCWVQXSKGOWHV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

3-(Mercaptomethyl)benzoic acid is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21 . It is used for research purposes .

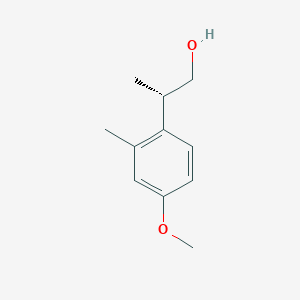

Molecular Structure Analysis

The molecular structure of 3-(Mercaptomethyl)benzoic acid consists of a benzoic acid group attached to a mercaptomethyl group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

3-(Mercaptomethyl)benzoic acid has a predicted melting point of 95.88° C, a predicted boiling point of 346.3° C at 760 mmHg, a predicted density of 1.3 g/cm^3, and a predicted refractive index of n 20D 1.61 .科学的研究の応用

Inhibition and Pharmacological Properties

- 3-(Mercaptomethyl)benzoic acid is used in the design and synthesis of potent inhibitors targeting glutamate carboxypeptidase II (GCPII). These inhibitors, including derivatives of 3-(mercaptomethyl)benzoic acid, have shown significant efficacy in models of neuropathic pain and have desirable pharmacological properties such as metabolic stability and oral availability in rats (Stoermer et al., 2012).

Synthetic Chemistry and Material Science Applications

- 3-(Mercaptomethyl)benzoic acid and its derivatives are utilized in synthetic chemistry, particularly in the formation of novel compounds with potential antibacterial activity. This includes the creation of ester/hybrid derivatives of 3-hydroxy benzoic acid, demonstrating the versatility of this compound in the development of new chemotherapeutic agents (Satpute et al., 2018).

- In material science, derivatives of 3-(mercaptomethyl)benzoic acid have been employed in the modification of magnetic silica surfaces, showcasing their application in the construction of multifunctional nanodevices with potential for sensing applications (Singh et al., 2016).

Biochemistry and Molecular Biology

- The compound is also relevant in biochemistry and molecular biology, where it forms part of the research into mechanisms of action at the molecular level. This includes studies on the interaction of substituted benzoic acid derivatives, such as 3-(mercaptomethyl)benzoic acid, with metallic substrates, providing insights into the catalytic reactions and interactions at the molecular level (Wang et al., 2017).

特性

IUPAC Name |

3-(sulfanylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCWVQXSKGOWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Mercaptomethyl)benzoic acid | |

CAS RN |

28162-88-1 | |

| Record name | 3-(sulfanylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of 3-(acetylthiomethyl)benzoic acid (16.4 g, 78.10 mmol, 1.00 equiv) in methanol (150 mL), and a solution of potassium carbonate (26.9 g, 194.93 mmol, 2.50 equiv) in water (70 mL). The resulting solution was stirred for 4 h at 60° C. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with 200 mL of water and adjusted to pH 3 with 10% hydrochloric acid. The resulting solution was extracted with 3× (100/20 mL) of ethyl acetate/tetrahydrofuran and the organic layers combined. The resulting mixture was washed with 1×100 mL of brine. The mixture was dried over sodium sulfate and concentrated under vacuum. This resulted in 12 g (91%) of 3-(mercaptomethyl)benzoic acid as a brown solid.

Name

3-(acetylthiomethyl)benzoic acid

Quantity

16.4 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2931538.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/no-structure.png)

![5-[(3-Fluorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2931553.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2931554.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2931555.png)